molecular formula C19H19N3O2 B10991967 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline

4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline

Katalognummer: B10991967
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: XXCCMEAYABSOSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is a chemical scaffold of significant interest in pharmacological research, particularly in the field of multidrug resistance (MDR) and drug transporter studies. Compounds featuring the quinazoline core linked to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety have been extensively investigated for their potent ability to inhibit key ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) . The integration of these two structural components produces molecules that are well-suited to the binding cavity of P-gp, often adopting conformations that effectively block the transporter's activity . This mechanism allows researchers to use such compounds as chemical tools to "knock-out" transporter function, thereby assessing the direct impact of efflux proteins on the oral absorption and systemic exposure of new chemical entities . By co-administering these inhibitors with substrate drugs, researchers can selectively and facilely evaluate the role of MDR1 and BCRP in limiting drug absorption in preclinical models, which is a critical step in the drug discovery and development process . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C19H19N3O2

Molekulargewicht

321.4 g/mol

IUPAC-Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline

InChI

InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI-Schlüssel

XXCCMEAYABSOSY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

One-Pot Synthesis Method

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a critical intermediate for constructing the target compound. A patented one-pot method (CN110845410A) streamlines its synthesis using 3,4-dimethoxyphenethylamine and ethyl formate as starting materials. The process involves:

  • Formylation : Refluxing 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to generate an intermediate formamide derivative.

  • Cyclization : Treating the intermediate with oxalyl chloride in acetonitrile at 10–20°C, followed by phosphotungstic acid-catalyzed ring closure.

  • Workup : Adding methanol to remove oxalic acid byproducts, cooling to 5–10°C for crystallization, and vacuum drying to yield the hydrochloride salt.

This method achieves 75–80% yield with >99% purity, meeting cGMP standards. Key advantages include reduced solvent use, elimination of column chromatography, and scalability for industrial production.

Preparation of 4-Chloroquinazoline Intermediate

Quinazolin-4(3H)-one Synthesis

The quinazoline core is typically derived from quinazolin-4(3H)-one precursors. Two routes are documented:

  • Route A : Reacting 2-aminobenzoic acid with acyl chlorides in pyridine, followed by ammonolysis in ethanol.

  • Route B : Condensing anthranilamide with aldehydes using CuCl₂ in ethanol, yielding substituted quinazolinones.

Chlorination to 4-Chloroquinazoline

Quinazolin-4(3H)-ones are treated with SOCl₂ in chloroform or POCl₃ under reflux to produce 4-chloroquinazoline derivatives. For example, 4-chloroquinazoline (17 in Ref. 4) is obtained in 85–90% yield using SOCl₂ with catalytic DMF.

Coupling 6,7-Dimethoxy-3,4-Dihydroisoquinoline to Quinazoline

Nucleophilic Aromatic Substitution

The final step involves reacting 4-chloroquinazoline with 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline. Two methods are prominent:

Method A: Acid-Catalyzed Coupling

  • Conditions : Methanesulfonic acid in absolute ethanol under reflux for 4 hours.

  • Outcome : Yields 70–75% with >98% purity.

  • Mechanism : Protonation of the quinazoline nitrogen enhances electrophilicity, facilitating nucleophilic attack by the amine.

Method B: Base-Mediated Coupling

  • Conditions : K₂CO₃ in dry DMF at 60°C for 5 hours.

  • Outcome : Higher yields (80–85% ) but requires rigorous drying to avoid hydrolysis.

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Impact

  • Phosphotungstic Acid : Enhances cyclization efficiency in the dihydroisoquinoline synthesis, reducing side products.

  • Methanol vs. Dichloromethane : Methanol improves oxalic acid removal but may lower reaction temperatures.

Purity and Yield Trade-offs

ParameterMethod A (Acid)Method B (Base)
Yield70–75%80–85%
Purity>98%>97%
ScalabilityModerateHigh
Byproduct FormationMinimalModerate

Table 1: Comparison of coupling methods for 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline.

Analytical Characterization

HPLC and NMR Validation

  • HPLC : Purity >99% (CN110845410A method).

  • ¹H NMR : Key signals include δ 3.85 (s, OCH₃), 4.15 (t, CH₂N), and 8.50 (s, quinazoline H-2).

Stability Studies

The hydrochloride salt form demonstrates long-term stability under ambient conditions, critical for pharmaceutical formulation.

Industrial Applications and Challenges

cGMP Compliance

The one-pot dihydroisoquinoline synthesis meets cGMP standards, with impurities <0.15%. This aligns with FDA guidelines for active pharmaceutical ingredients (APIs).

Cost-Efficiency

  • Raw Materials : Ethyl formate and oxalyl chloride are low-cost, commercially available reagents.

  • Waste Reduction : The one-pot method generates <5% solvent waste compared to traditional multi-step routes.

Challenges

  • Moisture Sensitivity : 4-Chloroquinazoline requires anhydrous conditions to prevent hydrolysis.

  • Catalyst Recovery : Phosphotungstic acid recovery remains inefficient, increasing production costs .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Quinazoline Core

The quinazoline ring undergoes nucleophilic substitution at position 4, where the dihydroisoquinoline moiety is attached. This site is highly reactive due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeConditionsExample ProductYieldSource
Amination K₂CO₃, DMF, 80°C4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-morpholinoquinazoline78%
Halogenation POCl₃, reflux4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-chloroquinazoline92%
Sulfonation SO₃·Py, CH₂Cl₂, 0°C4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline-6-sulfonic acid65%

Acylation of the Dihydroisoquinoline Moiety

The secondary amine in the dihydroisoquinoline group participates in acylation reactions, forming stable amide derivatives.

Acylating AgentConditionsProductEC₅₀ (P-gp Inhibition)Source
Benzoyl chloride Et₃N, THF, rt4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-benzoylquinazoline57.9 nM
Chloroacetyl chloride DIPEA, DCM, 0°C → rt4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-chloroacetylquinazoline120 nM
Sulfonyl chlorides Pyridine, reflux4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-8-(methylsulfonyl)quinazoline89 nM

Cyclization Reactions

The dihydroisoquinoline component undergoes cyclization under Bischler-Napieralski conditions to form polycyclic systems.

Starting MaterialConditionsProductApplicationSource
Phenethylamine derivativePOCl₃, refluxTetrahydroisoquinoline fused to quinazolineAnticancer agents
α-Chloroamide intermediateNaBH₄, MeOHReduced dihydroisoquinoline-quinazoline hybridMDR reversal

Oxidation and Reduction

  • Oxidation : The dihydroisoquinoline ring is oxidized to isoquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), enhancing aromaticity and altering binding affinity.

  • Reduction : Sodium borohydride selectively reduces imine bonds in the dihydroisoquinoline group without affecting the quinazoline core .

Demethylation of Methoxy Groups

Methoxy substituents are cleaved under strong acidic conditions, generating phenolic derivatives with altered solubility and reactivity.

ConditionsProductBioactivity ChangeSource
HBr (48%), AcOH, reflux4-(6,7-Dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazolineIncreased P-gp inhibition (EC₅₀ = 43 nM)
BBr₃, DCM, -78°C → rt4-(6,7-Dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinazolineEnhanced blood-brain barrier penetration

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinazoline ring:

Reaction TypeConditionsProductYieldSource
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4-(6,7-Dimethoxyisoquinolin-2-yl)-6-(4-methylphenyl)quinazoline82%
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(piperazin-1-yl)quinazoline75%

Key Reactivity Insights:

  • Steric Effects : Bulky substituents at position 6 of the quinazoline reduce reaction rates in nucleophilic substitutions .

  • Electronic Effects : Methoxy groups donate electron density, stabilizing intermediates during acylation and cyclization .

  • Biological Correlation : Compounds with sulfonyl or acyl groups exhibit stronger P-gp inhibition due to enhanced ATPase binding .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Research indicates that derivatives of quinazoline structures, including those containing isoquinoline moieties, can act as potent inhibitors of P-glycoprotein (P-gp), which is known to mediate multidrug resistance in cancer cells. For example, a study identified a novel P-gp inhibitor with a quinazoline scaffold that effectively reversed doxorubicin resistance in K562/A02 cells, demonstrating its potential as an adjunct in chemotherapy regimens .
  • Smooth Muscle Contractility : Another significant application involves the modulation of smooth muscle contractility. A related compound was investigated for its effects on the spontaneous contractile activity of smooth muscle tissue. The study found that the compound could reduce calcium-dependent contractions by influencing muscarinic acetylcholine receptors and serotonin receptors . This suggests potential applications in treating gastrointestinal disorders or conditions involving smooth muscle dysfunction.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline:

StudyFocusFindings
Study on P-glycoprotein inhibitors CancerIdentified a potent inhibitor with high efficacy in reversing drug resistance; low cytotoxicity observed.
Smooth muscle contractility study Gastrointestinal healthDemonstrated significant reduction in contractile strength; potential therapeutic application in motility disorders.
Synthesis and characterization Chemical propertiesDocumented successful synthesis with detailed characterization techniques confirming structure integrity.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological Activity

  • P-gp Inhibition: The 6,7-dimethoxy group enhances binding to P-gp’s hydrophobic pocket, with 4-(6,7-dimethoxy-isoquinoline)quinazoline showing superior inhibition compared to non-dimethoxy analogues (e.g., 3,4-dihydroisoquinoline derivatives) . Compound 7e, lacking an aniline linker, exhibited higher potency than 7a, suggesting direct attachment optimizes steric interactions .
  • HIV-1 RT Inhibition: Derivatives like 8-series (2-(6,7-dimethoxy-isoquinoline)-N-phenylacetamide) demonstrated moderate activity (IC₅₀: 12–45 μM), outperforming non-dimethoxy variants .
  • ABCB1 Modulation : Analogues with extended carbon linkers (e.g., CP-100,356 ) showed improved efflux transporter inhibition, highlighting the role of substituent flexibility .

Physicochemical Properties

  • logP and Solubility : The 6,7-dimethoxy group increases hydrophobicity (predicted logP: ~3.5), enhancing membrane permeability but reducing aqueous solubility . Analogues with pyridine or benzimidazole substituents exhibit higher logP (4.2–4.8), correlating with prolonged half-lives .
  • Thermal Stability : Hydrochloride salts of this compound decompose at 210–213°C, comparable to Elacridar’s stability profile .

Mechanistic Divergence

  • P-gp vs. ABCB1: While both targets are efflux transporters, 4-(6,7-dimethoxy-isoquinoline)quinazoline shows selectivity for P-gp over ABCB1, unlike marine-derived analogues like Lissodendrins B .
  • SARS-CoV-2 3CL Protease : Unlike chloropyridinyl esters, this compound’s quinazoline core lacks direct protease inhibitory activity, underscoring structural specificity .

Research Findings and Clinical Implications

  • Synergistic Use : Co-administration with paclitaxel or doxorubicin reversed MDR in vitro (EC₅₀: 0.8–1.2 μM) .
  • Toxicity Profile : Lower hepatotoxicity compared to Elacridar in rodent models, attributed to reduced off-target binding .
  • Synthetic Scalability : High-yield synthesis (82.5%) of 7e supports industrial-scale production .

Biologische Aktivität

The compound 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
  • Molecular Formula : C14_{14}H17_{17}N3_{3}O3_{3}
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 245057-86-7

The biological activity of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline can be attributed to several mechanisms:

  • Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation. This compound has shown potential in targeting specific kinases that regulate cell growth and survival pathways.
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways, which is crucial for cancer therapy.
  • Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

A recent study evaluated the anticancer properties of several quinazoline derivatives, including 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline. The compound was tested against various cancer cell lines using MTT assays to determine its cytotoxic effects.

Cell LineIC50_{50} (µM)
LN-229 (glioblastoma)5.0
HCT-116 (colorectal carcinoma)8.0
NCI-H460 (lung carcinoma)6.5

The results demonstrated that the compound exhibited significant cytotoxicity in a dose-dependent manner across all tested cell lines .

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits specific signaling pathways associated with tumor growth. It was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax .

Case Study 1: In Vivo Efficacy

In an animal model of lung cancer, administration of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline resulted in a significant reduction in tumor size compared to control groups. The treatment led to a reduction in Ki67 expression, a marker for cell proliferation .

Case Study 2: Neurological Implications

Research has also explored the neuroprotective effects of this compound. In models of neurodegeneration, it was observed that the compound could mitigate oxidative stress and improve neuronal survival rates .

Q & A

Q. What are the common synthetic routes for 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinazoline derivatives are often prepared by reacting 4-chloroquinazoline intermediates with amines under inert atmospheres (e.g., argon) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) . Key steps include:
  • Reagent Selection : Use of N-ethyl-N,N-diisopropylamine as a base to facilitate deprotonation and improve nucleophilicity.
  • Purification : Precipitation via pH adjustment (e.g., aqueous NH₄OH) followed by filtration and washing .
  • Yield Optimization : Varying reaction time, temperature, and stoichiometric ratios. For example, reports yields up to 85% for analogous compounds using ethanol reflux and crystallization from DMSO .
Reaction ComponentExample ConditionsYield RangeReference
SolventNMP, ethanol35–85%
BaseN,N-diisopropylethylamine
TemperatureReflux (80–100°C)

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and dihydroisoquinoline/quinazoline integration. For example, analogous compounds show distinct aromatic proton signals at δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm .
  • Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ (C=O stretching in quinazoline) and 1250 cm⁻¹ (C-O-C in dimethoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₁H₂₂N₄O₂ requires exact mass 362.17 g/mol) .

Q. How can researchers design experiments to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains) and assess bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .
  • Control Variables : Maintain consistent reaction conditions (solvent, temperature) while varying substituents to isolate structural effects.

Advanced Research Questions

Q. How can computational methods enhance the design of 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity and stability of intermediates. For example, ICReDD employs reaction path searches to identify low-energy transition states and optimize synthetic routes .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral results?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/IR results with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation).
  • Factorial Design : Systematically test variables (e.g., solvent, catalyst) using a 2ⁿ factorial approach to identify confounding factors .
  • Theoretical Frameworks : Apply reaction mechanism theories (e.g., Curtin-Hammett principle) to explain yield disparities under different conditions .

Q. How can AI-driven tools improve reaction optimization and data analysis for this compound?

  • Methodological Answer :
  • Machine Learning (ML) Models : Train algorithms on historical reaction data to predict optimal conditions (e.g., solvent, temperature) for higher yields .
  • Automated Workflows : Integrate robotic platforms with AI for real-time adjustments during synthesis (e.g., varying reagent flow rates based on intermediate analysis) .

Q. What are the best practices for scaling up synthesis while maintaining purity and yield?

  • Methodological Answer :
  • Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) for efficient purification at scale .

Data Analysis and Reporting

Q. How should researchers document and present synthetic and analytical data for peer review?

  • Methodological Answer :
  • Standardized Formats : Follow IUPAC guidelines for naming and ACS Style for reporting spectral data (e.g., δ values in NMR).
  • Reproducibility : Include detailed experimental procedures (e.g., "stirred under argon overnight" ) and raw data in supplementary materials.

Q. What statistical methods are appropriate for analyzing bioactivity data?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .
  • Error Analysis : Apply Student’s t-test or ANOVA to assess significance across replicates .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling intermediates like 4-chloroquinazoline?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for volatile solvents (e.g., NMP) and personal protective equipment (PPE) for corrosive reagents.
  • Compliance : Adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance for lab access .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.